molecular formula C18H15N5O B11233143 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233143
M. Wt: 317.3 g/mol
InChI Key: ZCFNAXKIRPPPLB-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse pharmacological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under specific conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit certain enzymes involved in the growth of cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyridine
  • 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyridazine

Uniqueness

2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and the presence of both methoxybenzyl and pyridyl groups. These features contribute to its distinct pharmacological profile and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15N5O/c1-24-14-7-5-13(6-8-14)12-17-21-18-20-11-9-16(23(18)22-17)15-4-2-3-10-19-15/h2-11H,12H2,1H3

InChI Key

ZCFNAXKIRPPPLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Origin of Product

United States

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